2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide
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Overview
Description
2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide family, known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide typically involves the reaction of 4-nitroaniline with chlorosulfonic acid to form 4-nitrobenzenesulfonyl chloride. This intermediate is then reacted with ammonia to yield 4-nitrobenzenesulfonamide. The final step involves cyclization with thionyl chloride to form the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzothiadiazines, and various other functionalized compounds .
Scientific Research Applications
2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive effect is attributed to its ability to modulate potassium channels, while its anticancer activity is linked to its inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the 1,2,4-benzothiadiazine-1,1-dioxide family, such as:
- 2H-1,2,4-Benzothiadiazine, 3-(4-chlorophenyl)-, 1,1-dioxide
- 2H-1,2,4-Benzothiadiazine, 3-(4-methylphenyl)-, 1,1-dioxide .
Uniqueness
What sets 2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide apart is its unique nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
57864-71-8 |
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Molecular Formula |
C13H9N3O4S |
Molecular Weight |
303.30 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C13H9N3O4S/c17-16(18)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)21(19,20)15-13/h1-8H,(H,14,15) |
InChI Key |
VFEWKNKOFQRJRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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